molecular formula C22H28O2P2 B14786720 (3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole

(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole

Cat. No.: B14786720
M. Wt: 386.4 g/mol
InChI Key: CAVTUIDTRDJLGP-VUQMRDPMSA-N
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Description

The compound “(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole” is a complex organic molecule featuring multiple benzoxaphosphole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of benzoxaphosphole rings and the introduction of tert-butyl groups. Common synthetic routes may include:

    Formation of Benzoxaphosphole Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Tert-Butyl Groups: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve scalable synthetic routes, often optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives, often involving hydrogenation.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Studies: May be used as a probe or reagent in biochemical research.

Industry

    Polymer Science: Could be used in the synthesis of novel polymers with specific characteristics.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Specific biochemical pathways that the compound may influence.

Comparison with Similar Compounds

Similar Compounds

    (3R,3’S)-β,β-carotene-3,3’-Diol: A compound with similar structural features but different functional groups.

    Other Benzoxaphosphole Derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

The unique combination of tert-butyl groups and benzoxaphosphole rings in the compound may confer specific chemical properties, such as increased stability or reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H28O2P2

Molecular Weight

386.4 g/mol

IUPAC Name

(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19?,20?,25-,26-/m1/s1

InChI Key

CAVTUIDTRDJLGP-VUQMRDPMSA-N

Isomeric SMILES

CC(C)(C)[P@]1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4[P@]3C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C

Origin of Product

United States

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